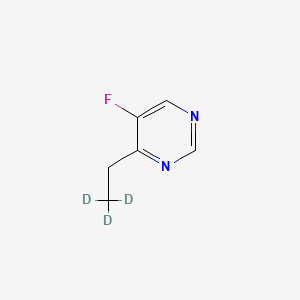
4-Ethyl-5-fluoropyrimidine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-fluoropyrimidine-d3 is a deuterated analog of 4-Ethyl-5-fluoropyrimidine, which is an impurity of Voriconazole . The compound has a molecular formula of C6H4D3FN2 and a molecular weight of 129.15. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Ethyl-5-fluoropyrimidine-d3 involves the incorporation of deuterium atoms into the 4-Ethyl-5-fluoropyrimidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethyl-5-fluoropyrimidine-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation can be carried out using oxidizing agents like potassium permanganate, while reduction can be achieved using reducing agents like lithium aluminum hydride.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles to form new compounds.
Scientific Research Applications
4-Ethyl-5-fluoropyrimidine-d3 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoropyrimidine-d3 involves its incorporation into nucleic acids, where it disrupts the normal function of DNA and RNA. This disruption can lead to the inhibition of key enzymes involved in nucleic acid synthesis, such as thymidylate synthase and DNA topoisomerase 1 . The compound’s high electronegativity and strong C-F bond contribute to its biological activity by affecting the structure and dynamics of nucleic acids .
Comparison with Similar Compounds
4-Ethyl-5-fluoropyrimidine-d3 is similar to other fluorinated pyrimidines, such as 5-Fluorouracil and Capecitabine. its deuterated nature makes it unique, as the incorporation of deuterium atoms can affect its metabolic stability and pharmacokinetics. Similar compounds include:
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.
Capecitabine: An oral prodrug of 5-Fluorouracil used in cancer treatment.
Fluoropyrimidine: A class of compounds that includes various fluorinated derivatives of pyrimidine.
Properties
Molecular Formula |
C6H7FN2 |
|---|---|
Molecular Weight |
129.15 g/mol |
IUPAC Name |
5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidine |
InChI |
InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3/i1D3 |
InChI Key |
AYZDRTRWCASUFO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=NC=NC=C1F |
Canonical SMILES |
CCC1=NC=NC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


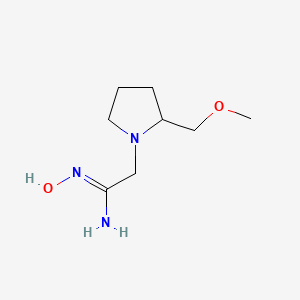



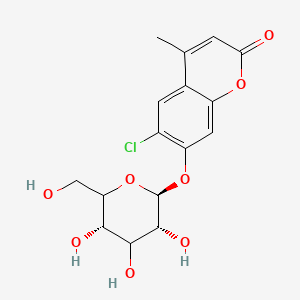
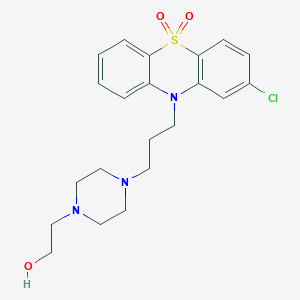
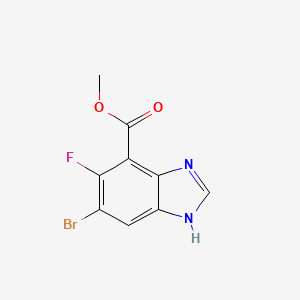
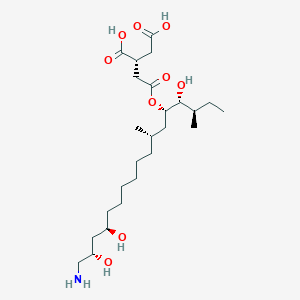


![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)
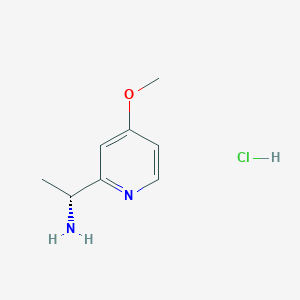
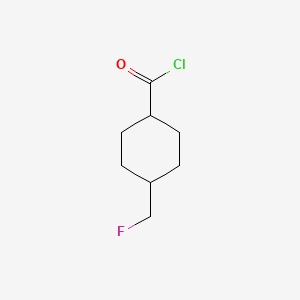
![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
